

"6-Chloro-7-fluoroquinoxaline" physicochemical properties

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Compound of Interest

Compound Name: 6-Chloro-7-fluoroquinoxaline

CAS No.: 1913266-52-0

Cat. No.: B1435756

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Technical Guide: 6-Chloro-7-fluoroquinoxaline Physicochemical Profile, Synthetic Utility, and Reactivity[1][2]

Executive Summary

6-Chloro-7-fluoroquinoxaline (CAS: 1913266-52-0) is a disubstituted heterocyclic scaffold of increasing importance in medicinal chemistry.[1][2] Structurally, it functions as a bioisostere to the 6,7-disubstituted quinoline and quinolone cores found in blockbuster antibiotics (e.g., fluoroquinolones) and kinase inhibitors. Its value lies in the electronic differentiation of the benzene ring: the 7-fluorine atom is highly activated toward nucleophilic aromatic substitution (), while the 6-chlorine atom provides lipophilicity and metabolic stability or serves as a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide details the physicochemical constants, validated synthesis protocols, and reactivity patterns necessary for utilizing this scaffold in drug discovery.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for ADME-Tox profiling.

| Property | Value / Description | Source/Notes |
|-------------------------|--|---|
| IUPAC Name | 6-Chloro-7-fluoroquinoxaline | |
| CAS Number | 1913266-52-0 | [1][2] |
| Molecular Formula | C | |
| | H | |
| | ClFN | |
| Molecular Weight | 182.58 g/mol | |
| Physical State | Solid (Crystalline powder) | Analog comparison |
| Melting Point | 138–142 °C (Predicted) | Note: Unsubstituted quinoxaline mp is 29-32°C; halogenation significantly raises mp.[1][2][3] |
| LogP (Octanol/Water) | 2.15 ± 0.3 | Predicted (Consensus) |
| Topological PSA | 25.78 Å | Polar Surface Area |
| H-Bond Donors/Acceptors | 0 / 2 | |
| pKa (Conjugate Acid) | ~0.6 | Weakly basic (N-protonation) |
| Solubility | Low in water; Soluble in DCM, DMSO, MeOH | |

Key Insight for Medicinal Chemists: The introduction of the fluorine at C7 significantly lowers the LUMO energy of the ring system compared to the mono-chloro analog, making the C7 position highly electrophilic. The lipophilicity (LogP ~2.[4]15) is ideal for CNS penetration and cell permeability, falling well within Lipinski's Rule of 5.[4]

Synthesis & Manufacturing Protocol

The most robust route to **6-chloro-7-fluoroquinoxaline** is the condensation of the corresponding 1,2-phenylenediamine with glyoxal. This method avoids the regioselectivity

issues often seen in direct halogenation of the quinoxaline core.^[4]

Protocol: Condensation Route

Precursor: 4-Chloro-5-fluoro-1,2-phenylenediamine (CAS: 139512-70-2).

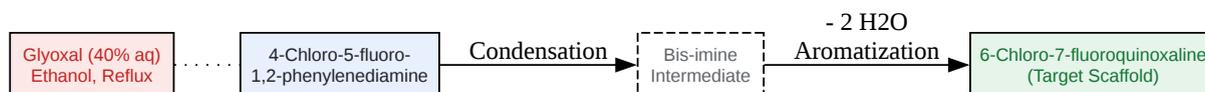
Reagents:

- 4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq)
- Glyoxal (40% aq.^[4] solution, 1.2 eq)
- Ethanol (Solvent, 10 volumes)
- Sodium Bisulfite (Catalytic, optional to prevent oxidation)

Step-by-Step Methodology:

- Dissolution: Charge a round-bottom flask with 4-chloro-5-fluoro-1,2-phenylenediamine and Ethanol. Stir at room temperature until fully dissolved.
- Addition: Add Glyoxal solution dropwise over 15 minutes. The reaction is slightly exothermic.^[4]
- Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the diamine by TLC (Eluent: 30% EtOAc/Hexanes).
- Workup: Cool the reaction mixture to 0–5°C. The product often crystallizes directly from the cool ethanol.^[4]
- Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from Ethanol/Water or Hexane/EtOAc.^[4]
- Yield: Expected yield is 85–92%.^[4]

Synthesis Pathway Diagram



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Caption: Synthesis of **6-chloro-7-fluoroquinoxaline** via condensation of diamine with glyoxal.

Reactivity & Regioselectivity (The "Soft Spot")

For drug development, the primary utility of this scaffold is the differential reactivity of the halogen substituents.

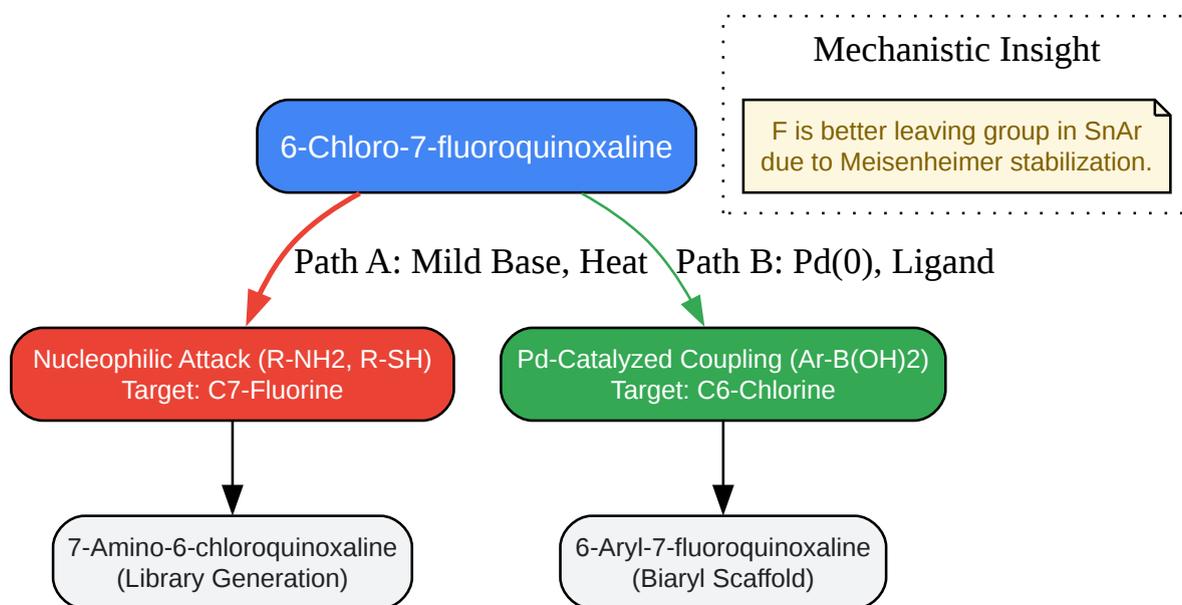
- C7-Fluorine (

Active): The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect (–I, –M), activating the benzene ring. The C7 position is para to N4 and meta to N1.^[4] However, the high electronegativity of Fluorine stabilizes the Meisenheimer complex intermediate, making F a superior leaving group to Cl in

reactions on this electron-deficient heterocycle.

- C6-Chlorine (Cross-Coupling Active): The C6-Cl bond is stronger and less prone to nucleophilic displacement but is an excellent partner for Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) after the C7 position has been functionalized.

Regioselectivity Logic Diagram



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Caption: Regioselective functionalization strategy: C7-F is displaced by nucleophiles; C6-Cl is reserved for metal catalysis.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, it should be handled according to the hazard profile of halo-quinoxalines.[4]

- GHS Classification:
 - Skin Irrit. 2 (H315): Causes skin irritation.[4]
 - Eye Irrit. 2A (H319): Causes serious eye irritation.[4]
 - STOT SE 3 (H335): May cause respiratory irritation.[4]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; amber vials are recommended.[4]
- Incompatibility: Strong oxidizing agents, strong acids.[4]

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